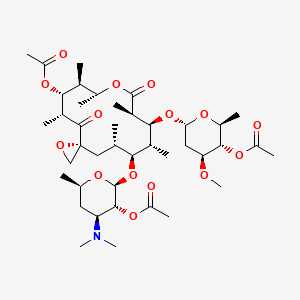![molecular formula C13H20ClNOS B1681667 4-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]phenol;hydrochloride CAS No. 191611-89-9](/img/structure/B1681667.png)
4-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]phenol;hydrochloride
Overview
Description
Mechanism of Action
Target of Action
SIB 1553A hydrochloride is a selective agonist for nicotinic acetylcholine receptors (nAChRs) . It displays selectivity for receptors containing the β4 subunit . These receptors play a crucial role in the transmission of signals in the nervous system.
Mode of Action
As an agonist, SIB 1553A hydrochloride binds to its target nAChRs and mimics the action of the natural ligand, acetylcholine . This binding stimulates the receptor, leading to an increase in the levels of acetylcholine and other neurotransmitters relevant for cognitive processes .
Biochemical Pathways
The primary biochemical pathway affected by SIB 1553A hydrochloride is the cholinergic pathway, which involves the neurotransmitter acetylcholine . By acting as an agonist at nAChRs, SIB 1553A hydrochloride can enhance the activity of this pathway, leading to increased levels of acetylcholine and other neurotransmitters .
Result of Action
The activation of nAChRs by SIB 1553A hydrochloride has been associated with improved cognitive performance . Specifically, it has been found to improve attention deficits and memory performance in a Parkinson’s disease model . It has also been suggested to have a predominant effect on attention/working memory processes .
Biochemical Analysis
Biochemical Properties
SIB 1553A hydrochloride plays a significant role in biochemical reactions by selectively binding to nicotinic acetylcholine receptors containing the β4 subunit . This interaction stimulates the release of acetylcholine and other neurotransmitters, which are crucial for cognitive processes . The compound’s selectivity for β4 subunit-containing receptors makes it a valuable tool for studying the specific functions of these receptors in the nervous system .
Cellular Effects
SIB 1553A hydrochloride influences various types of cells and cellular processes by modulating nicotinic acetylcholine receptors . It enhances acetylcholine levels in the hippocampus, leading to improved cognitive functions . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by activating nAChRs, which play a role in synaptic transmission and plasticity .
Molecular Mechanism
At the molecular level, SIB 1553A hydrochloride exerts its effects by binding to nicotinic acetylcholine receptors containing the β4 subunit . This binding interaction leads to the activation of these receptors, resulting in increased acetylcholine release and modulation of other neurotransmitters . The compound’s ability to selectively target β4 subunit-containing receptors allows for precise modulation of neuronal activity and cognitive functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SIB 1553A hydrochloride have been observed to change over time. The compound is stable when stored at +4°C and shows dose-dependent increases in acetylcholine levels in the hippocampus . Long-term studies have demonstrated that repeated administration of SIB 1553A hydrochloride can lead to sustained improvements in cognitive functions in animal models .
Dosage Effects in Animal Models
The effects of SIB 1553A hydrochloride vary with different dosages in animal models. Studies have shown that doses ranging from 1 to 40 mg/kg can produce dose-dependent increases in acetylcholine levels . Higher doses may lead to adverse effects, such as toxicity and behavioral changes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
SIB 1553A hydrochloride is involved in metabolic pathways that regulate neurotransmitter levels and cognitive functions . The compound interacts with enzymes and cofactors that modulate acetylcholine synthesis and release . These interactions can affect metabolic flux and alter metabolite levels, contributing to the compound’s cognitive-enhancing effects .
Transport and Distribution
Within cells and tissues, SIB 1553A hydrochloride is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, such as the brain . The selective targeting of β4 subunit-containing receptors ensures that SIB 1553A hydrochloride exerts its effects primarily in regions involved in cognitive processes .
Subcellular Localization
SIB 1553A hydrochloride is localized in specific subcellular compartments, where it exerts its activity and function . The compound’s targeting signals and post-translational modifications direct it to nicotinic acetylcholine receptors containing the β4 subunit . This precise localization allows for effective modulation of receptor activity and neurotransmitter release, contributing to its cognitive-enhancing properties .
Preparation Methods
SIB-1553A can be synthesized through the reaction of 2-(2-chloroethyl)-1-methylpyrrolidine with 4-hydroxybenzenethiol in the presence of potassium carbonate in dimethylformamide (DMF) . The reaction yields SIB-1553A, which can be further reacted with hydrochloric acid to form SIB-1553A hydrochloride .
Chemical Reactions Analysis
SIB-1553A undergoes various chemical reactions, including:
Oxidation: SIB-1553A can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: SIB-1553A can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a selective nicotinic acetylcholine receptor agonist, SIB-1553A is used in research to study receptor-ligand interactions and receptor pharmacology.
Biology: The compound is used to investigate the role of nicotinic acetylcholine receptors in biological processes, including neurotransmission and cognitive functions.
Industry: The compound’s potential as a cognitive enhancer has led to interest in its development for therapeutic applications.
Comparison with Similar Compounds
SIB-1553A is unique in its selectivity for nicotinic acetylcholine receptors containing the β4 subunit . Similar compounds include:
Nicotine: A well-known nicotinic acetylcholine receptor agonist with broader receptor selectivity.
Varenicline: A partial agonist at nicotinic acetylcholine receptors, used for smoking cessation.
Cytisine: A plant-based alkaloid that acts as a partial agonist at nicotinic acetylcholine receptors.
Compared to these compounds, SIB-1553A’s selectivity for the β4 subunit makes it particularly useful for studying the specific roles of these receptors in cognitive functions .
Properties
IUPAC Name |
4-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS.ClH/c1-14-9-2-3-11(14)8-10-16-13-6-4-12(15)5-7-13;/h4-7,11,15H,2-3,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSVKPQKXSMZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCSC2=CC=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191611-76-4, 191611-89-9 | |
| Record name | SIB 1553A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191611764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SIB-1553A HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV7CWP9EAF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol](/img/structure/B1681607.png)
